molecular formula C24H29FN2O2 B12630818 C24H29FN2O2

C24H29FN2O2

Cat. No.: B12630818
M. Wt: 396.5 g/mol
InChI Key: MIALHLQCIHKELS-UHFFFAOYSA-N
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Description

The compound with the molecular formula C24H29FN2O2 para-fluoro tetrahydrofuran fentanyl . This compound is structurally similar to known opioids and is regulated as a Schedule I compound in the United States . It is primarily used in research and forensic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of para-fluoro tetrahydrofuran fentanyl involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the fluorine atom. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of para-fluoro tetrahydrofuran fentanyl involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Para-fluoro tetrahydrofuran fentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Para-fluoro tetrahydrofuran fentanyl has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.

    Medicine: Investigated for its potential use as a pain management drug, although its high potency and risk of abuse limit its clinical applications.

    Industry: Used in the development of new synthetic routes and production methods for similar compounds.

Mechanism of Action

Para-fluoro tetrahydrofuran fentanyl exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects. The molecular targets include the mu-opioid receptor, which is responsible for the compound’s high potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Para-fluoro tetrahydrofuran fentanyl is unique due to its structural modifications, which include the addition of a fluorine atom and a tetrahydrofuran ring. These modifications enhance its binding affinity to opioid receptors and increase its potency compared to other similar compounds .

Properties

Molecular Formula

C24H29FN2O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-benzyl-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide

InChI

InChI=1S/C24H29FN2O2/c25-20-11-9-19(10-12-20)23-21-8-4-5-13-24(21,29)14-15-27(23)17-22(28)26-16-18-6-2-1-3-7-18/h1-3,6-7,9-12,21,23,29H,4-5,8,13-17H2,(H,26,28)

InChI Key

MIALHLQCIHKELS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CC=C4)O

Origin of Product

United States

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